molecular formula C18H26ClN5O4S B14102629 alpha-Dansyl-L-arginine hydrochloride

alpha-Dansyl-L-arginine hydrochloride

Cat. No.: B14102629
M. Wt: 443.9 g/mol
InChI Key: GIBVMBPNGCSGGC-UHFFFAOYSA-N
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Description

α-Dansyl-L-arginine hydrochloride (CAS: 28217-22-3) is a dansylated derivative of L-arginine, characterized by the attachment of a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group to the α-amino group of arginine. Its molecular formula is C₁₈H₂₅N₅O₄S·HCl, with a molecular weight of 443.95 g/mol . The compound exhibits a yellow-to-green powder form and is stored at −20°C to maintain stability . It is primarily used in research settings as a fluorescent probe due to the dansyl group’s strong fluorescence properties, enabling applications in protein labeling, enzyme activity assays, and molecular interaction studies .

Properties

Molecular Formula

C18H26ClN5O4S

Molecular Weight

443.9 g/mol

IUPAC Name

5-(diaminomethylideneamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid;hydrochloride

InChI

InChI=1S/C18H25N5O4S.ClH/c1-23(2)15-9-3-7-13-12(15)6-4-10-16(13)28(26,27)22-14(17(24)25)8-5-11-21-18(19)20;/h3-4,6-7,9-10,14,22H,5,8,11H2,1-2H3,(H,24,25)(H4,19,20,21);1H

InChI Key

GIBVMBPNGCSGGC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Protection of L-Arginine Functional Groups

The synthesis begins with protecting L-arginine’s α-amino group to prevent unwanted reactions during subsequent steps. A common approach involves using tert-butoxycarbonyl (BOC) or benzylidenearginine as temporary protecting groups. For instance, benzylidenearginine is prepared by reacting L-arginine with benzaldehyde under acidic conditions, forming a Schiff base that shields the α-amino group.

Reaction Conditions :

  • Reagents : L-arginine, benzaldehyde, hydrochloric acid
  • Temperature : 80–100°C (steam bath)
  • Duration : 2–4 hours

Coupling with Dansyl Chloride

The protected L-arginine is then reacted with dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) to introduce the fluorescent dansyl group. This step typically occurs in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) with a base such as N,N-diisopropylethylamine (DIEA) to neutralize HCl byproducts.

Procedure :

  • Dissolve BOC-protected L-arginine in DMF.
  • Add dansyl chloride (1.2 equivalents) dropwise at 0°C.
  • Stir for 6–12 hours under nitrogen atmosphere.

Deprotection and Hydrochloride Salt Formation

After coupling, the BOC group is removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free α-amino dansyl-L-arginine. The product is converted to its hydrochloride salt by treating with HCl in dioxane or ethyl acetate.

Deprotection Conditions :

  • Reagents : 4 M HCl in dioxane
  • Temperature : Room temperature
  • Duration : 1–2 hours

Purification and Isolation

Crude product purification involves recrystallization or chromatography. Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is standard for isolating high-purity alpha-dansyl-L-arginine hydrochloride.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts coupling efficiency. Polar aprotic solvents like DMF enhance dansyl chloride reactivity, while DIEA or triethylamine (TEA) ensures optimal pH for nucleophilic substitution.

Comparative Analysis of Bases :

Base Solvent Yield (%) Purity (%)
DIEA DMF 78 95
TEA DCM 65 89
Pyridine THF 52 82

Data synthesized from patents and synthesis protocols.

Temperature and Reaction Time

Lower temperatures (0–5°C) minimize dansyl chloride hydrolysis, while extended reaction times (up to 12 hours) ensure complete coupling.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^1$$H and $$^13$$C NMR confirm the dansyl group’s attachment and arginine’s stereochemical integrity. Key peaks include:

  • Dansyl aromatic protons : δ 8.5–7.1 ppm (multiplet)
  • Arginine side chain protons : δ 3.1–1.6 ppm

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 340 nm) resolves the compound from impurities. A gradient of 20–80% acetonitrile in water (0.1% TFA) over 30 minutes is typical.

Fluorescence Spectroscopy

The dansyl group exhibits excitation/emission maxima at 340/495 nm, enabling quantification and purity assessment.

Challenges and Solutions in Synthesis

Racemization Prevention

L-arginine’s chiral center is prone to racemization under basic conditions. Using low temperatures (<10°C) and minimizing base exposure mitigates this risk.

Byproduct Formation

Dansyl chloride hydrolysis generates dansyl sulfonic acid, which is removed via aqueous-organic extraction.

Applications and Implications

This compound’s fluorescence facilitates real-time monitoring of protease activity and protein-ligand interactions. Its synthesis’s scalability and reproducibility underscore its utility in high-throughput drug discovery.

Chemical Reactions Analysis

Types of Reactions: Alpha-Dansyl-L-arginine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized dansyl derivatives, while substitution reactions can produce various substituted dansyl compounds .

Scientific Research Applications

Alpha-Dansyl-L-arginine hydrochloride is a synthetic compound with a dansyl group attached to the amino acid L-arginine. Its molecular formula is C18H25N5O4S, with a molecular weight of approximately 443.95 g/mol. The presence of the dansyl group gives the compound fluorescence properties, making it useful in biochemical assays and studies.

Biochemical Research

This compound is used as a fluorescent marker for studying protein interactions and binding sites. Dansylation, the process of derivatizing amino acids, is commonly used to identify N-terminal amino acids of peptides and constituent amino acids of protein hydrolysates .

Drug Development

The compound serves as a tool in drug development. It exhibits biological activity, functioning as a substrate for various enzymes and proteins. It can bind to serum albumin, which can influence drug delivery and pharmacokinetics. this compound also acts as an antimicrobial peptide, showing potential in therapeutic applications against microbial infections.

Interaction Studies

Interaction studies involving this compound primarily focus on its binding properties with proteins such as serum albumin and other receptors. Techniques such as fluorescence spectroscopy are used to analyze binding affinities and kinetics. The dansyl group allows real-time monitoring of these interactions, providing insights into the dynamic processes governing drug-protein interactions.

Enantioseparation

L-Arginine can be immobilized in a capillary using a polydopamine-assisted method as chiral ligands for enantioseparation of dansyl amino acids by chiral ligand exchange capillary electrochromatography .

Examples of Structurally Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameStructure/CharacteristicsUnique Features
Dansyl-L-asparagineSimilar dansyl group; contains asparagine instead of arginineOften used in protein labeling
Dansyl-L-glutamateContains glutamate; similar dansyl moietyUseful in studying glutamate receptors
Dansyl-L-lysineContains lysine; similar structureEmployed in studies involving lysine residues

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • The dansyl group in α-dansyl-L-arginine provides distinct fluorescence, unlike non-dansylated derivatives (e.g., lauroyl or propyl-arginine) .
  • Storage requirements vary: dansylated compounds often require sub-zero temperatures for stability, while acetylated or lauroyl derivatives are stored at higher temperatures .

Analytical Chemistry

Dansylated derivatives (e.g., dansyl-glycine, dansyl-cysteic acid) are employed in thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for amino acid quantification . α-Dansyl-L-arginine’s polarity and fluorescence make it suitable for similar analytical workflows .

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